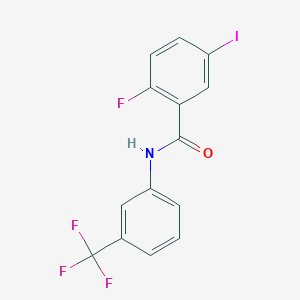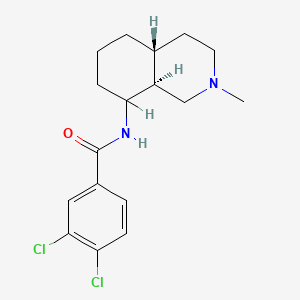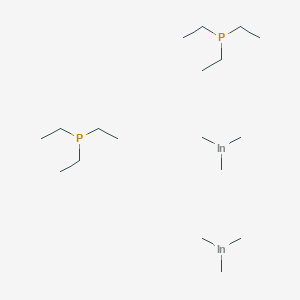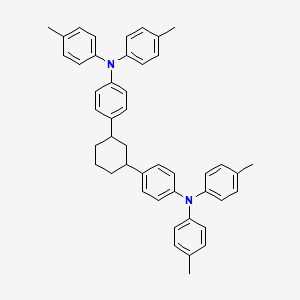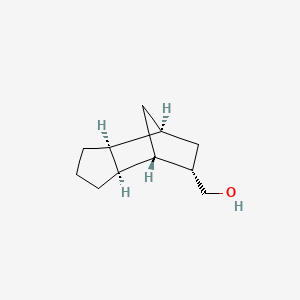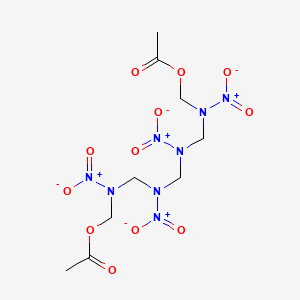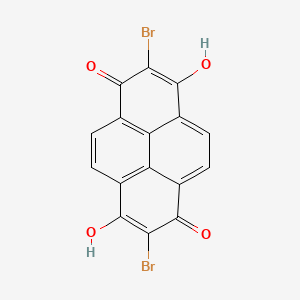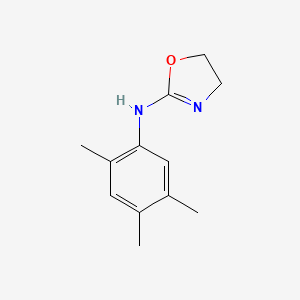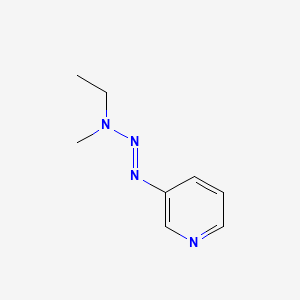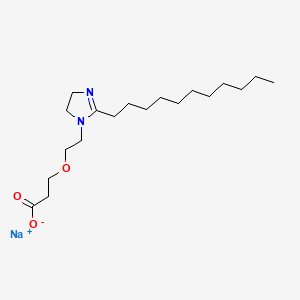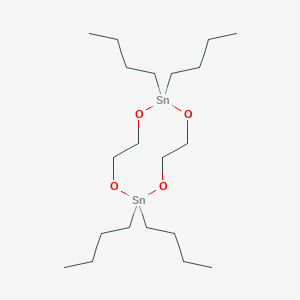
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane is a heterocyclic organic compound with the molecular formula C20H44O4Sn2 It is characterized by the presence of two tin atoms within its structure, making it a unique organotin compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane typically involves the reaction of dibutyltin oxide (CAS#: 818-08-6) with ethylene glycol (CAS#: 107-21-1). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2 (C}_4\text{H}_9\text{)}_2\text{SnO} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_4\text{H}_9\text{SnOCH}_2\text{CH}_2\text{OSnC}_4\text{H}_9 ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced species.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction could produce various organotin hydrides.
Applications De Recherche Scientifique
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of 2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,6,6-Tetrabutyl-1,6-distanna-2,5,7,10-tetraoxacyclodecane
- 1,4,12,15-Tetrabutyl-1,3,6,8,2,7-tetraoxadistannecane
- 1,4,10,13-Tetrabutyl-1,3,6,8,2,7-tetraoxadistannecane
Uniqueness
2,2,7,7-Tetrabutyl-1,3,6,8,2,7-tetroxadistannecane is unique due to its specific structural arrangement and the presence of two tin atoms This gives it distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
5271-60-3 |
|---|---|
Formule moléculaire |
C20H44O4Sn2 |
Poids moléculaire |
586.0 g/mol |
Nom IUPAC |
2,2,7,7-tetrabutyl-1,3,6,8,2,7-tetraoxadistannecane |
InChI |
InChI=1S/4C4H9.2C2H4O2.2Sn/c4*1-3-4-2;2*3-1-2-4;;/h4*1,3-4H2,2H3;2*1-2H2;;/q;;;;2*-2;2*+2 |
Clé InChI |
BAFNLNDNPBJCKT-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn]1(OCCO[Sn](OCCO1)(CCCC)CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


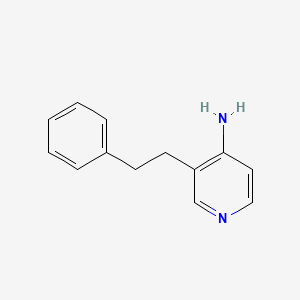
![Piperazinium, 1-methyl-1,4-bis[2-[(1-oxohexadecyl)oxy]ethyl]-, methyl sulfate](/img/structure/B13770560.png)
